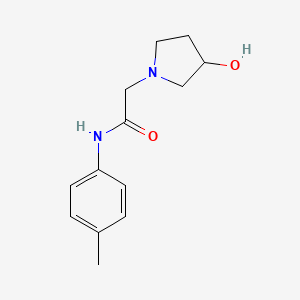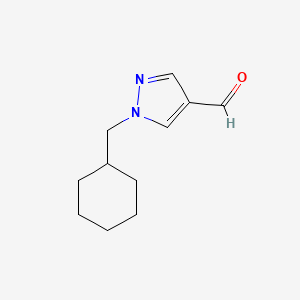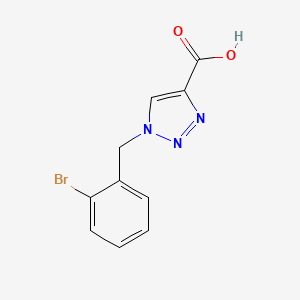
Ácido 1-(2-bromobencil)-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de nuevos inhibidores de IDO1
El ácido 1-(2-bromobencil)-1H-1,2,3-triazol-4-carboxílico se ha utilizado en la síntesis de nuevos inhibidores de la indolamina 2,3-dioxigenasa 1 (IDO1) . IDO1 es una enzima inmunomoduladora que juega un papel importante en la inmunoterapia contra el cáncer. Los derivados de triazol de este compuesto han mostrado un potencial para inhibir IDO1, lo que es beneficioso para desarrollar fármacos dirigidos a IDO1 en diversas enfermedades cancerosas.
Intermediarios de síntesis orgánica
El compuesto sirve como intermedio en la síntesis orgánica, particularmente en la construcción de moléculas complejas . Sus grupos funcionales bromo y triazol lo convierten en un bloque de construcción versátil para crear una amplia gama de entidades químicas, que son esenciales en la investigación y el desarrollo farmacéuticos.
Estudios de acoplamiento molecular
Los investigadores han empleado este compuesto en estudios de acoplamiento molecular para comprender su interacción con los objetivos biológicos . Estos estudios ayudan a predecir la orientación del compuesto cuando se une a una proteína, lo que proporciona información sobre el potencial terapéutico de los nuevos fármacos.
Estudios de mecánica cuántica
La estructura del compuesto permite realizar estudios de mecánica cuántica, que son cruciales para comprender sus propiedades electrónicas y su reactividad . Estos estudios pueden conducir al descubrimiento de nuevos materiales con propiedades deseables para diversas aplicaciones, incluidos sensores y dispositivos electrónicos.
Investigación en inmuno-oncología
En el campo de la inmuno-oncología, se están explorando los derivados de este compuesto por su capacidad para modular el sistema inmunitario . Al regular positivamente las respuestas inmunitarias, estos compuestos pueden ayudar en la captura y eliminación de las células tumorales.
Desarrollo de bibliotecas químicas
Este compuesto también se utiliza en el desarrollo de bibliotecas químicas . Estas bibliotecas son colecciones de diversos compuestos químicos que se utilizan en la selección de alto rendimiento para identificar compuestos activos para el desarrollo posterior de fármacos.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-8-4-2-1-3-7(8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDFJWOPJRQWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)

![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)
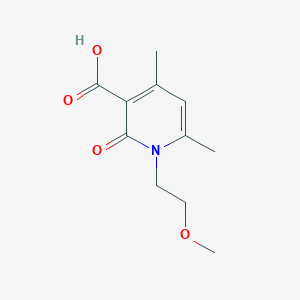
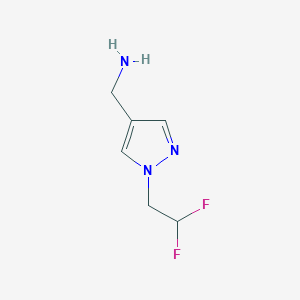
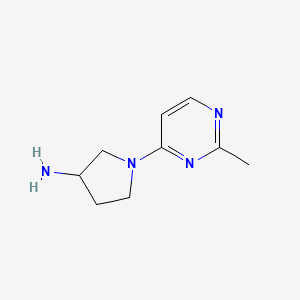
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
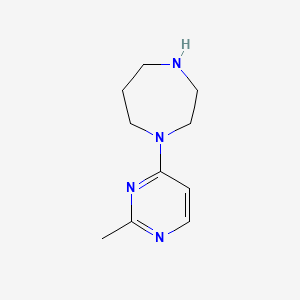

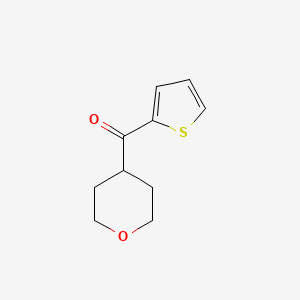
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
